Introduction: A Versatile Building Block for Advanced Peptide Chemistry
Introduction: A Versatile Building Block for Advanced Peptide Chemistry
An In-Depth Technical Guide to Fmoc-2-iodo-L-phenylalanine: Properties and Applications
In the landscape of modern drug discovery and peptide science, the repertoire of proteinogenic amino acids is often insufficient to address the complex challenges of therapeutic design. The introduction of non-canonical amino acids into peptide sequences offers a powerful strategy to enhance stability, modulate bioactivity, and introduce novel functionalities. Among these, Fmoc-2-iodo-L-phenylalanine has emerged as a particularly valuable building block for researchers and drug development professionals.[1]
This N-α-Fmoc protected amino acid derivative combines the structural scaffold of phenylalanine with a strategically placed iodine atom at the ortho position of the phenyl ring. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group essential for modern solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains.[][3] More importantly, the iodine atom is not merely a steric modification; it serves as a highly versatile synthetic handle. This feature unlocks a vast potential for post-synthetic modifications through various cross-coupling reactions and facilitates the development of radiolabeled peptides for diagnostic and therapeutic applications.[1][4][5]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core properties of Fmoc-2-iodo-L-phenylalanine, its practical application in SPPS, and the advanced methodologies it enables. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for robust and reproducible results.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is the foundation for its successful application. Fmoc-2-iodo-L-phenylalanine is an off-white powder whose characteristics are well-defined for use in synthetic chemistry.[1]
Table 1: Key Physicochemical Properties of Fmoc-2-iodo-L-phenylalanine
| Property | Value | Source(s) |
| CAS Number | 210282-32-9 | [1][6] |
| Molecular Formula | C₂₄H₂₀INO₄ | [1][7] |
| Molecular Weight | 513.32 g/mol (or 513.4 g/mol ) | [1][7][8] |
| Appearance | Off-white powder | [1] |
| Melting Point | 125-129 °C | [1] |
| Optical Rotation | [α]D²⁵ = -60 to -65º (c=1 in DMF) | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Storage Conditions | 0-8 °C, desiccated | [1] |
The hydrophobicity imparted by the Fmoc group and the phenyl ring renders the molecule insoluble in water but readily soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[9] This solubility profile is a critical prerequisite for its use in solid-phase peptide synthesis, where complete dissolution is necessary for efficient and rapid coupling reactions.[10]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-2-iodo-L-phenylalanine is as a building block in Fmoc-based SPPS. This technique, pioneered by Merrifield and advanced by the introduction of the Fmoc group, allows for the synthesis of peptides while the growing chain is anchored to an insoluble resin support.[3][11][12] This simplifies the entire process by enabling the removal of excess reagents and by-products through simple filtration and washing steps.[3]
Figure 1: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Incorporation
The following protocol outlines a self-validating system for the efficient incorporation of Fmoc-2-iodo-L-phenylalanine into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-2-iodo-L-phenylalanine
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or equivalent activator.
-
N,N-Diisopropylethylamine (DIEA).
-
-
Solvent: High-purity DMF.
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. This is a critical first step to ensure that all reactive sites on the polymer support are accessible to reagents.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.
-
Drain and repeat the deprotection step with fresh solution for another 10-15 minutes. The secondary amine, piperidine, cleaves the base-labile Fmoc group, liberating a free N-terminal amine on the growing peptide chain.[3]
-
-
Washing:
-
Drain the deprotection solution.
-
Thoroughly wash the resin to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct. A typical wash cycle is 5-7 times with DMF. Incomplete washing can neutralize the subsequent coupling reagents, leading to failed synthesis.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, prepare the coupling solution. Dissolve Fmoc-2-iodo-L-phenylalanine (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and DIEA (6-8 eq.) in DMF.
-
Causality: HBTU is an activating agent that converts the carboxylic acid of the amino acid into a more reactive ester, facilitating amide bond formation. DIEA acts as a non-nucleophilic base to activate the HBTU and neutralize the protonated amine on the resin.[11]
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the reaction for 1-2 hours. Due to the potential for steric hindrance from the ortho-iodine atom, a longer coupling time or a "double coupling" (repeating step 4) may be necessary to drive the reaction to completion.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM and IPA to remove excess reagents and by-products.
-
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Advanced Applications: Leveraging the Iodine Moiety
The true power of incorporating 2-iodo-L-phenylalanine into a peptide lies in the post-synthetic modifications enabled by the carbon-iodine bond. This functionality transforms the peptide from a static sequence into a dynamic scaffold for further chemical diversification.
On-Resin Cross-Coupling Reactions
The iodinated phenyl ring is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. This allows for the site-specific installation of diverse chemical groups directly onto the peptide while it is still attached to the solid support, a strategy that is highly valuable for generating peptide libraries and structure-activity relationship (SAR) studies.[4]
Key Reactions Include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds, introducing novel aryl or vinyl groups.[4][13]
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for click chemistry or creating rigid structural constraints.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.[13]
-
Copper-Mediated Coupling: Reaction with thiols to generate thiophenylalanine derivatives, which can mimic cysteine and tyrosine residues.[14][15][16]
Figure 2: Workflow for post-synthetic peptide modification via on-resin cross-coupling.
Exemplary Protocol: On-Resin Suzuki Coupling This protocol is a generalized starting point and must be optimized for specific substrates.
-
Resin Preparation: Start with the fully synthesized peptide-resin containing the 2-iodo-L-phenylalanine residue. Wash thoroughly with a solvent like THF or a mixture of DMF/water.
-
Reagent Preparation: Prepare a solution of the desired arylboronic acid (5-10 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.1-0.2 eq.), and an aqueous base like Na₂CO₃ or K₃PO₄.
-
Coupling Reaction: Add the reagent mixture to the resin. Heat the reaction vessel to 40-80 °C and agitate for 4-16 hours under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
-
Washing: After the reaction, cool the vessel and wash the resin extensively with DMF, water, and DCM to remove all traces of catalyst and reagents.
-
Cleavage: Cleave the modified peptide from the resin using a standard trifluoroacetic acid (TFA)-based cleavage cocktail.
Radiolabeling for Biomedical Imaging and Therapy
The presence of iodine makes 2-iodo-L-phenylalanine an ideal precursor for radiolabeling. The non-radioactive ¹²⁷I can be exchanged for radioactive isotopes such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. Peptides containing these radioisotopes are valuable tools in nuclear medicine.
-
Diagnostic Imaging: Peptides labeled with gamma-emitters (¹²³I for SPECT) or positron-emitters (¹²⁴I for PET) can be used to visualize tumors or other disease sites where the peptide accumulates.[17][18][19] Radiolabeled amino acids are particularly promising for tumor detection because many cancer cells exhibit upregulated amino acid transport systems.[18][19][20]
-
Endoradiotherapy: When labeled with a beta-emitter like ¹³¹I, the peptide can selectively deliver a cytotoxic radiation dose to target tissues, a therapeutic strategy known as endoradiotherapy.[20] This approach has shown promise in preclinical and clinical studies for treating refractory gliomas.[18][20] The synthesis of these radiolabeled compounds often involves a copper(I)-assisted nucleophilic exchange reaction on the precursor molecule.[17]
Conclusion: An Indispensable Tool for Peptide Innovation
Fmoc-2-iodo-L-phenylalanine is far more than a simple protected amino acid. It is a strategically designed chemical tool that empowers researchers to push the boundaries of peptide science. Its straightforward integration into standard SPPS protocols provides access to peptides containing a unique and highly reactive functional handle. This iodine moiety is the gateway to a vast array of post-synthetic modifications via cross-coupling chemistry, enabling the rapid diversification of peptide leads. Furthermore, its role as a precursor for radiolabeled analogues places it at the forefront of developing next-generation diagnostic and therapeutic agents. For any laboratory engaged in advanced peptide synthesis, drug discovery, or biomedical imaging, Fmoc-2-iodo-L-phenylalanine is an essential and enabling resource.
References
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Forbes, C. R., & Zondlo, N. J. (2012). Synthesis of Thiophenylalanine-containing Peptides via Cu(I)-mediated Cross-Coupling. Organic Letters, 14(1), 302-305. [Link]
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Forbes, C. R., & Zondlo, N. J. (2012). Synthesis of thiophenylalanine-containing peptides via Cu(I)-mediated cross-coupling. PubMed. [Link]
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Forbes, C. R., & Zondlo, N. J. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. NIH National Library of Medicine. [Link]
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Van der Poorten, O., D'Hondt, M., & Ballet, S. (2021). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. [Link]
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Lahoutte, T., et al. (2004). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
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Dittmann, H., et al. (2004). Improved synthesis of no-carrier-added p-[124I]iodo-L-phenylalanine and p-[131I]iodo-L-phenylalanine for nuclear medicine applications in malignant gliomas. PubMed. [Link]
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Sharma, S. K., & Ganesan, A. (2000). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed. [Link]
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What is solid-phase synthesis of peptides? (2024). Reddit. [Link]
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Montalbán-López, M., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. [Link]
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Fmoc-phenylalanine. NIH National Library of Medicine. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. [Link]
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Kaira, K., et al. (2013). Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma. NIH National Library of Medicine. [Link]
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Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]
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Mohammadi, S., et al. (2020). Phenylalanine gold nanoclusters as sensing platform for π–π interfering molecules: a case study of iodide. NIH National Library of Medicine. [Link]
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Mertens, J., et al. (2002). 123/125I-labelled 2-iodo-L:-Phenylalanine and 2-iodo-D:-Phenylalanine: Comparative Uptake in Various Tumour Types and Biodistribution in Mice. PubMed. [Link]
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